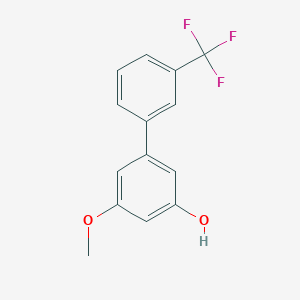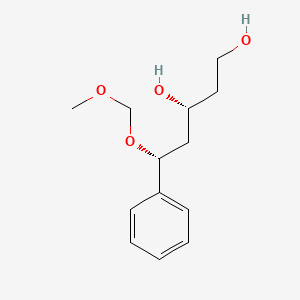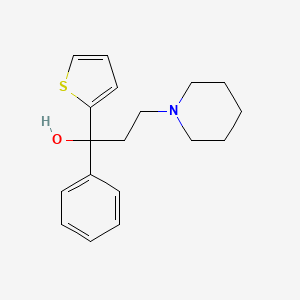
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a phenyl group, a piperidine ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the core structure: A Grignard reaction between a phenylmagnesium bromide and a suitable thiophene derivative.
Introduction of the piperidine ring: Nucleophilic substitution reaction where the piperidine ring is introduced to the core structure.
Final functionalization: Hydroxylation to introduce the alcohol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the alcohol group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl or thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3.
Reduction: LiAlH4, NaBH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Deoxygenated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: As a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(piperidin-1-yl)propan-1-ol: Lacks the thiophene ring.
1-Phenyl-3-(thiophen-2-yl)propan-1-ol: Lacks the piperidine ring.
3-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol: Lacks the phenyl group.
Uniqueness
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is unique due to the combination of the phenyl, piperidine, and thiophene rings, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1227-98-1 |
|---|---|
Formule moléculaire |
C18H23NOS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-phenyl-3-piperidin-1-yl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H23NOS/c20-18(17-10-7-15-21-17,16-8-3-1-4-9-16)11-14-19-12-5-2-6-13-19/h1,3-4,7-10,15,20H,2,5-6,11-14H2 |
Clé InChI |
CPYHRIWPMHAXKI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


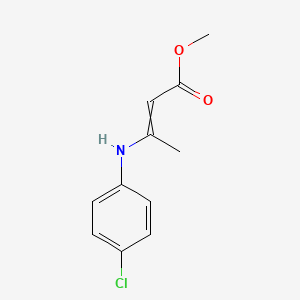
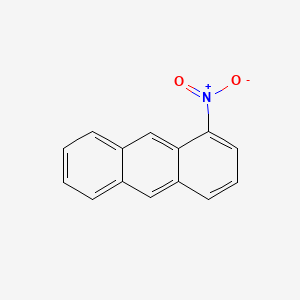
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)

![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
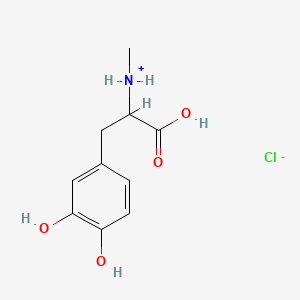
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
